molecular formula C14H22N2O2S B2680758 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea CAS No. 1235440-55-7

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea

Cat. No.: B2680758
CAS No.: 1235440-55-7
M. Wt: 282.4
InChI Key: YNTNHZFDCAZLOB-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea is an organic compound with a complex structure that includes an ethoxypropyl group, a methoxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea typically involves the reaction of 3-ethoxypropylamine with 4-methoxybenzyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of this compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The ethoxypropyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethoxypropyl)-1-[(4-methylphenyl)methyl]thiourea
  • 3-(3-Ethoxypropyl)-1-[(4-ethoxyphenyl)methyl]thiourea

Uniqueness

Compared to similar compounds, 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea may exhibit unique properties due to the presence of the methoxy group on the aromatic ring. This group can influence the compound’s reactivity and binding interactions, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-18-10-4-9-15-14(19)16-11-12-5-7-13(17-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTNHZFDCAZLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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